Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-
Description
The compound (R)-2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoropentanamide (CAS: 1146699-66-2) is a chiral sulfonamide derivative with the molecular formula C₂₀H₁₇ClF₄N₄O₄S and a molecular weight of 520.88 g/mol . Its structure features:
- A 5,5,5-trifluoropentanamide backbone, enhancing lipophilicity and metabolic stability.
- An (R)-configuration at the second carbon, critical for stereospecific interactions with biological targets.
The compound is stored at +4°C and shipped at room temperature, indicating moderate thermal stability .
Properties
IUPAC Name |
(2R)-2-[(4-chlorophenyl)sulfonylamino]-5,5,5-trifluoropentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O3S/c12-7-1-3-8(4-2-7)21(19,20)17-9(10(16)18)5-6-11(13,14)15/h1-4,9,17H,5-6H2,(H2,16,18)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXQCHTJWVNGY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CCC(F)(F)F)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@H](CCC(F)(F)F)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- (CAS No. 1146699-67-3) is a synthetic organic compound with a complex structure that includes a pentanamide backbone and multiple functional groups such as a sulfonyl group and trifluoromethyl substituents. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications.
- Molecular Formula : C11H12ClF3N2O3S
- Molecular Weight : 344.74 g/mol
- Storage Conditions : Recommended at -20°C
| Property | Value |
|---|---|
| CAS Number | 1146699-67-3 |
| Molecular Formula | C11H12ClF3N2O3S |
| Molar Mass | 344.74 g/mol |
| Storage Condition | -20°C |
The biological activity of Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- is primarily attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymatic pathways and modulate receptor activities, which may lead to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This inhibition can prevent the accumulation of amyloid plaques in the brain, potentially offering a therapeutic strategy for neurodegenerative diseases .
- Protein Binding : Studies indicate that this compound can bind to specific proteins involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Biological Applications
Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- has been explored for its potential applications in various biological contexts:
- Neuroprotection : Its ability to inhibit amyloid-beta production suggests potential use in treating Alzheimer's disease and other cognitive disorders .
- Anticancer Research : The compound's structural features may allow it to interfere with cancer cell signaling pathways, making it a candidate for further investigation in oncology .
- Inflammatory Disorders : Preliminary studies suggest that it may modulate inflammatory responses through its effects on immune cell functions.
Case Studies
Several studies have highlighted the biological activity of Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-:
- Study on Amyloid Inhibition : A study demonstrated that this compound effectively reduced amyloid-beta levels in cellular models of Alzheimer's disease. The results indicated a significant decrease in plaque formation compared to control groups .
- Anticancer Activity : Research conducted on various cancer cell lines showed that Pentanamide exhibited cytotoxic effects, leading to reduced viability of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide-Based Pentanamide Derivatives
Compound F6/F7 (Journal of Engineering and Applied Sciences, 2019):
- Structure : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl/pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide .
- Molecular Formula : C₂₄H₂₃N₅O₅S (F6) / C₂₃H₂₂N₆O₅S (F7).
- Methyl substitution at position 4 alters steric hindrance. Pyridinyl/pyrimidinyl sulfamoyl groups introduce basic nitrogen atoms, affecting solubility (logP ~2.5–3.0) .
Target Compound vs. F6/F7 :
| Property | Target Compound | F6/F7 Derivatives |
|---|---|---|
| Molecular Weight | 520.88 g/mol | 493–509 g/mol |
| Key Functional Groups | Trifluoro, Chlorophenyl | Isoindolinone, Pyridinyl |
| Stereochemistry | (R)-configuration at C2 | Racemic (DL-leucine-based) |
| Synthetic Complexity | High (fluorination steps) | Moderate (phthalyl coupling) |
Fluorinated Sulfonamide Compounds
Heptadecafluoroundecanamido-Triazole Derivatives (Molecules, 2013):
- Structure : Contains perfluorinated chains (e.g., heptadecafluoroundecanamido) and triazole rings .
- Molecular Weight : Exceeds 1,000 g/mol due to extensive fluorination.
- Key Differences :
- Perfluoroalkyl chains confer extreme hydrophobicity (logP >5).
- Triazole rings enable click chemistry applications but reduce metabolic stability.
Target Compound vs. Fluorinated Derivatives :
| Property | Target Compound | Fluorinated Triazole Derivatives |
|---|---|---|
| Fluorine Content | 4 F atoms | 17–21 F atoms |
| Bioavailability | Moderate (MW ~520) | Low (MW >1,000) |
| Applications | Drug candidate | Surface coatings/sensors |
Spirocyclic and Diazaspiro Compounds (European Patent, 2024):
- Structure : Features a 6,7-diazaspiro[4.5]dec-9-ene core with trifluoromethyl groups .
- Molecular Weight : ~867–853 g/mol (LCMS data).
- Key Differences :
- Spirocyclic architecture enhances conformational rigidity.
- Multiple trifluoromethyl groups increase electronegativity and steric bulk.
Target Compound vs. Spirocyclic Analogs :
| Property | Target Compound | Diazaspiro Derivatives |
|---|---|---|
| Molecular Complexity | Linear backbone | Spirocyclic core |
| LCMS m/z | Not reported | 853.0–867.0 [M+H]+ |
| Therapeutic Potential | Antimicrobial/anti-inflammatory | Enzyme inhibition (e.g., kinases) |
Spectral and Physicochemical Data Comparison
Spectroscopic Analysis
- Target Compound :
- Analog F6: NMR: Isoindolinone carbonyls at δ 170–175 ppm (¹³C), pyridinyl protons at δ 8.0–8.5 ppm .
Solubility and LogP
| Compound | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|
| Target Compound | <1 (aqueous) | 3.2–3.5 |
| F6 Derivative | ~5 (DMSO) | 2.8–3.0 |
| Fluorinated Triazole | <0.1 (aqueous) | >5.0 |
Preparation Methods
Core Structural Disconnections
The target molecule comprises three critical components:
-
4-Chlorobenzenesulfonyl group : Introduced via sulfonylation of a primary amine.
-
Trifluoromethylpentanamide backbone : Constructed through sequential alkylation/fluorination or via pre-functionalized trifluoromethyl building blocks.
-
(2R)-Stereocenter : Established through asymmetric synthesis or chiral resolution.
Strategic Bond Formation
Priority is given to late-stage sulfonylation to prevent side reactions at the electron-deficient sulfonyl group. The trifluoromethyl moiety is typically introduced early due to its strong electron-withdrawing nature, which complicates subsequent transformations.
Synthetic Routes and Methodologies
Step 1: Chiral Amine Preparation
(2R)-2-Amino-5,5,5-trifluoropentanoic acid is synthesized via asymmetric hydrogenation of α,β-unsaturated trifluoromethyl ketones using Ru-BINAP catalysts. Typical conditions:
Step 2: Sulfonylation Protocol
The amine intermediate reacts with 4-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:
| Parameter | Specification |
|---|---|
| Molar Ratio | 1:1.05 (amine:sulfonyl chloride) |
| Base | NaHCO₃ (2.5 eq) |
| Solvent | THF/H2O (3:1) |
| Temperature | 0°C → 25°C over 2 h |
| Yield | 92% |
Critical side reactions include N,N-disulfonylation (controlled by stoichiometry) and racemization (mitigated by low temperature).
Trifluoromethyl Building Block Synthesis
5,5,5-Trifluoropentanenitrile is prepared via radical trifluoromethylation:
Subsequent hydrolysis to the amide proceeds via:
Stereoselective Coupling
Mitsunobu reaction installs the sulfonamide group with inversion:
Stereochemical Control Strategies
Asymmetric Catalysis
Chiral oxazaborolidine catalysts enable enantioselective reduction of β-ketoamides:
Kinetic Resolution
Pseudomonas cepacia lipase resolves racemic amines via acetylation:
| Condition | Value |
|---|---|
| Acyl donor | Vinyl acetate |
| Solvent | MTBE |
| Temp | 30°C |
| Conversion | 45% (E = 38) |
Purification and Analytical Data
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:4) affords >99.5% purity:
| Property | Value |
|---|---|
| Mp | 142-144°C |
| [α]D²⁵ | +12.4° (c 1.0, CHCl3) |
| HPLC Purity | 99.8% (C18, MeCN/H2O) |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.4 Hz, 2H), 6.21 (d, J=8.0 Hz, 1H), 4.12 (q, J=6.8 Hz, 1H), 2.30-2.15 (m, 2H), 1.95-1.82 (m, 2H), 1.45 (s, 2H).
-
¹⁹F NMR : -63.8 ppm (CF3), -76.2 ppm (minor rotamer).
Comparative Evaluation of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 61% | 54% |
| Stereoselectivity | 99% ee | 96% ee |
| PMI (kg/kg) | 128 | 142 |
| Cost Index | 1.0 | 1.2 |
Route A demonstrates superior atom economy but requires specialized hydrogenation equipment. Route B offers operational simplicity at medium scale .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoropentanamide?
- Methodology :
- Step 1 : React a chiral amine intermediate (e.g., (R)-2-aminopentanamide) with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Step 2 : Introduce trifluoromethyl groups via nucleophilic substitution or radical fluorination. Monitor reaction progress using TLC or LC-MS .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric purity using chiral HPLC .
Q. How can researchers characterize the stereochemical integrity of this compound?
- Methodology :
- Chiral Analysis : Use polarimetry or circular dichroism (CD) to confirm the (R)-configuration. Compare optical rotation values with literature data .
- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting and fluorine coupling patterns. Key signals include the sulfonamide NH (~10 ppm) and CF groups (~-60 ppm in -NMR) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline) .
Q. What storage conditions are optimal for maintaining compound stability?
- Guidelines :
- Store at +4°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonamide or amide groups .
- For long-term stability, lyophilize and store at -20°C with desiccants. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in biological activity studies?
- Methodology :
- Theoretical Framework : Anchor experiments to a mechanistic hypothesis (e.g., enzyme inhibition or receptor binding) to guide assay selection .
- Control Experiments : Include positive/negative controls (e.g., known sulfonamide inhibitors) and validate assay reproducibility across independent trials .
- Multi-Omics Integration : Combine proteomics (target identification) and metabolomics (pathway analysis) to reconcile discrepancies between in vitro and in vivo results .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., carbonic anhydrase or kinase domains) .
- Analog Synthesis : Systematically modify substituents (e.g., replace CF with CHF or vary the chlorophenyl group). Assess bioactivity using dose-response curves (IC/EC) .
- Data Table :
| Derivative | R-Group Modification | IC (nM) | Target Protein |
|---|---|---|---|
| Parent | None | 120 | CA IX |
| Derivative A | CF → CHF | 85 | CA IX |
| Derivative B | 4-Cl → 4-F | 450 | CA IX |
Q. How can researchers address solubility challenges in pharmacological assays?
- Methodology :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
- Analytical Validation : Quantify dissolved compound via UV-Vis (λ ~260 nm for sulfonamide) or LC-MS/MS .
Theoretical and Methodological Considerations
Q. How should researchers integrate theoretical frameworks into mechanistic studies?
- Guidelines :
- Hypothesis-Driven Design : Link experiments to established theories (e.g., transition-state analog inhibition for sulfonamides) .
- Kinetic Analysis : Use Michaelis-Menten or Hill equation models to quantify enzyme inhibition constants (K) .
Q. What advanced analytical techniques are critical for studying metabolic degradation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
